molecular formula C14H12N2O5S B10889007 Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxylate

Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxylate

Cat. No.: B10889007
M. Wt: 320.32 g/mol
InChI Key: VAJRQYUMJVJKNC-UHFFFAOYSA-N
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Description

METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a nitrobenzoyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-methylbenzoic acid to form 3-methyl-4-nitrobenzoic acid . This intermediate is then converted to its corresponding acid chloride using reagents such as thionyl chloride . The acid chloride is subsequently reacted with 2-aminothiophene-3-carboxylic acid methyl ester under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity. The use of environmentally friendly oxidizing agents, such as diluted nitric acid, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE is unique due to the presence of both a thiophene ring and a nitrobenzoyl group, which confer distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C14H12N2O5S

Molecular Weight

320.32 g/mol

IUPAC Name

methyl 3-[(3-methyl-4-nitrobenzoyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C14H12N2O5S/c1-8-7-9(3-4-11(8)16(19)20)13(17)15-10-5-6-22-12(10)14(18)21-2/h3-7H,1-2H3,(H,15,17)

InChI Key

VAJRQYUMJVJKNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(SC=C2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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